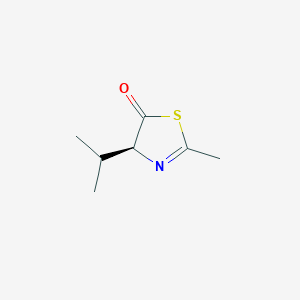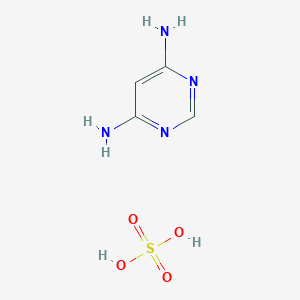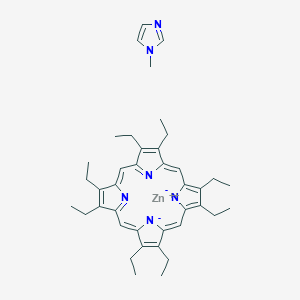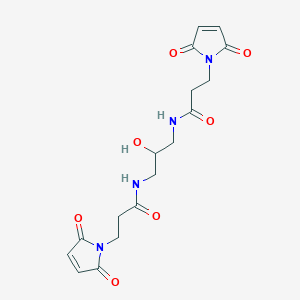
3-Amino-2-oxotetrahydropyrimidine-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-oxo-1,3-diazinane-1-carboxamide is a heterocyclic compound with a diazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods: Industrial production methods for 3-Amino-2-oxo-1,3-diazinane-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of catalytic amounts of reagents to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-oxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may serve as a precursor for biologically active compoundsAdditionally, this compound can be used in the materials science field for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Amino-2-oxo-1,3-diazinane-1-carboxamide include other diazinane derivatives and heterocyclic compounds with similar ring structures. Examples include 3-Amino-2-oxo-1,3-diazinane-1-carboxylate and 3-Amino-2-oxo-1,3-diazinane-1-thiocarboxamide.
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
123981-22-6 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-amino-2-oxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C5H10N4O2/c6-4(10)8-2-1-3-9(7)5(8)11/h1-3,7H2,(H2,6,10) |
InChI Key |
GLENMEICOVTJMC-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
Canonical SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
Synonyms |
1(2H)-Pyrimidinecarboxamide,3-aminotetrahydro-2-oxo-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)










